2-(Isopentyloxy)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(3-methylbutoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)5-7-13-10-9(11)4-3-6-12-10/h3-4,6,8H,5,7,11H2,1-2H3 |
InChI Key |
XGNIBHMMCDCQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=CC=N1)N |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Characterization Methodologies in Research
As a Scaffold in the Design of Bioactive Molecules
The structure of 2-(Isopentyloxy)pyridin-3-amine is ideally suited for its role as a scaffold in medicinal chemistry. The 1,3-diamine-like arrangement (considering the pyridine (B92270) nitrogen and the exocyclic amine) is a key pharmacophore that can be elaborated into fused bicyclic systems with high biological relevance. A primary synthetic application involves the condensation of the 3-amino group with various reagents to construct a second ring, leading to scaffolds such as pyrido[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines. nih.govnih.gov These core structures are prevalent in a multitude of kinase inhibitors.
Case Studies: Incorporation into Kinase Inhibitors
The 2-aminopyridine scaffold is a cornerstone in the design of inhibitors targeting various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. The 3-amino group of this compound allows for the construction of fused ring systems that mimic the purine core of ATP, enabling competitive inhibition at the enzyme's ATP-binding site.
For example, this intermediate is a key building block for pyrido[2,3-d]pyrimidin-7-ones, a class of compounds investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. In this context, the 3-amino group would react with a suitable partner to form the pyrimidinone ring, while the 2-isopentyloxy group would be positioned to occupy a hydrophobic pocket in the kinase active site, thereby enhancing binding affinity and selectivity. Other kinase families, such as PIM kinases, are also targeted by derivatives of the pyridopyrimidine scaffold. nih.gov The choice of the isopentyl group over simpler alkyl chains like methyl or ethyl is a deliberate design choice to optimize pharmacokinetic properties and target engagement.
Role As Advanced Synthetic Intermediates and Scaffold Components in Contemporary Organic Chemistry
Emerging Research Applications in Catalyst Design and Material Science
Currently, the documented applications of 2-(Isopentyloxy)pyridin-3-amine are predominantly within the realm of medicinal chemistry and drug discovery. There are no significant reports in the scientific literature of its use in the fields of catalyst design or material science. Its value is intrinsically linked to its utility as a precursor for biologically active molecules.
Q & A
Q. How is 2-(Isopentyloxy)pyridin-3-amine synthesized in laboratory settings?
A common approach involves the reduction of a nitro precursor. For example, 2-(2-halophenoxy)-3-nitropyridine derivatives can be reduced using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl) to yield the corresponding amine. Microwave-assisted synthesis has also been employed for rapid nitro group reduction, achieving yields >80% under optimized conditions .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, aromatic protons typically resonate between δ 6.8–8.5 ppm, while isopentyloxy protons appear as multiplets in δ 1.0–4.5 ppm .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to verify molecular weight (e.g., [M+H]+ ion for C₁₁H₁₈N₂O: 205.14) and purity .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in a desiccator at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Use gloveboxes for moisture-sensitive reactions. While specific safety data for this compound is limited, general pyridine-amine handling requires PPE (gloves, goggles) and fume hoods .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density-functional theory (DFT) calculations, such as those using the B3LYP functional, model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These methods help predict reactivity patterns, such as nucleophilic attack at the pyridine ring or hydrogen-bonding interactions with biological targets .
Q. What strategies optimize regioselectivity in modifying the pyridine ring of this compound?
- Directed ortho-metalation: Use directing groups (e.g., –NH₂) to facilitate selective functionalization at the C4 or C5 positions.
- Cross-coupling reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups. Catalyst systems like Pd(dba)₂/XPhos are effective for C–N bond formation .
Q. How is X-ray crystallography applied to determine the crystal structure of derivatives of this compound?
SHELX software (e.g., SHELXL) refines crystallographic data by optimizing parameters like thermal displacement and occupancy. For example, hydrogen-bonding networks involving the amine and isopentyloxy groups can be resolved at 0.8 Å resolution, aiding in understanding supramolecular interactions .
Q. What in vitro assays are used to evaluate the biological activity of 2-(Isopentoxy)pyridin-3-amine derivatives?
- Kinase inhibition assays: Measure IC₅₀ values against targets like EGFR or CDK2 using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity screening: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects.
- Docking studies: AutoDock Vina or Schrödinger Suite predict binding modes to receptors like COX-2 or serotonin transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
